![molecular formula C9H13ClN2O2S B6299180 2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride CAS No. 2368872-14-2](/img/structure/B6299180.png)
2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride
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Description
Scientific Research Applications
- Background : Nitrogen-containing heterocycles play a crucial role in medicinal chemistry due to their presence in natural and synthetic therapeutically important compounds .
- Research : A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues, including our compound of interest, were synthesized using click chemistry. These compounds were tested in vitro for antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). Several compounds exhibited good-to-excellent antimicrobial activity .
- Mechanistic Insight : The binding mode of compound 7b into the active site of E. coli topoisomerase II DNA gyrase B was investigated .
- Stability : 1,4-disubstituted 1,2,3-triazoles exhibit chemical and biological stability, making them attractive surrogates for peptide bonds .
- Pharmacological Activities : 1,2,3-triazoles are associated with a broad range of pharmacological effects, including anticancer, antitubercular, antimalarial, and antimicrobial activities .
- Research : Derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones were evaluated for antioxidant activity, COX-2 and LDHA inhibition, α-glucosidase and α-amylase inhibition, and anti-colon carcinoma effects. These compounds may also induce apoptosis .
- Significance : The triazole ring in 1,4-disubstituted 1,2,3-triazoles can act as both a hydrogen bond acceptor and donor, offering diverse binding interactions with target enzymes .
Antimicrobial Activity
Biological Stability and Pharmacological Activities
Antioxidant and Enzyme Inhibition Properties
Peptide Bond Surrogate
Synthetic Applications and Libraries
properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13;/h1-3,6H,4-5,7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJKFSLLDCWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
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